Cas no 5744-68-3 (3-Bromo-5-methyl-1H-pyrazole)

3-Bromo-5-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This versatile intermediate is widely used in pharmaceutical and agrochemical synthesis due to its reactive bromine moiety, which facilitates further functionalization via cross-coupling reactions. Its stable pyrazole framework enhances structural diversity in drug discovery, particularly in the development of biologically active molecules. The compound's high purity and well-defined reactivity make it a valuable building block for researchers in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
3-Bromo-5-methyl-1H-pyrazole structure
3-Bromo-5-methyl-1H-pyrazole structure
Product Name:3-Bromo-5-methyl-1H-pyrazole
CAS No:5744-68-3
MF:C4H5BrN2
MW:160.999899625778
MDL:MFCD00233969
CID:1038468
PubChem ID:1201423
Update Time:2025-06-14

3-Bromo-5-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-methyl-1H-pyrazole
    • 3-Bromo-5-methyl-1H-pyrazole
    • 3-Bromo-5-methyl-1H pyrazole
    • 3-bromo-5-methylpyrazole
    • 1H-Pyrazole, 3-bromo-5-methyl-
    • PubChem23660
    • AMOT0125
    • AMOT0124
    • SVRPUGWCOWUQOY-UHFFFAOYSA-N
    • 3-BROMO-5-METHYL-2H-PYRAZOLE
    • AB63797
    • SY030862
    • BC004954
    • AM804068
    • 5744-68-3
    • SCHEMBL3261281
    • FS-3201
    • EN300-111638
    • MFCD11215487
    • AKOS025395241
    • AKOS006308752
    • CS-W019617
    • A869679
    • AKOS004123543
    • SCHEMBL12778669
    • AC-29467
    • MFCD00233969
    • AM804058
    • DA-19353
    • 57097-81-1
    • DB-072246
    • A849901
    • AC-907/25004290
    • pyrazole, 3(5)-bromo-5(3)-methyl-
    • MDL: MFCD00233969
    • Inchi: 1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
    • InChI Key: SVRPUGWCOWUQOY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)NN=1

Computed Properties

  • Exact Mass: 159.96400
  • Monoisotopic Mass: 159.96361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 1.6

Experimental Properties

  • PSA: 28.68000
  • LogP: 1.48060

3-Bromo-5-methyl-1H-pyrazole Security Information

3-Bromo-5-methyl-1H-pyrazole Pricemore >>

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3-Bromo-5-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:5744-68-3)3-Bromo-5-methyl-1H-pyrazole
Order Number:A869679
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:18
Price ($):260.0/422.0/860.0
Email:sales@amadischem.com

Additional information on 3-Bromo-5-methyl-1H-pyrazole

Comprehensive Overview of 3-Bromo-5-methyl-1H-pyrazole (CAS No. 5744-68-3): Properties, Applications, and Industry Insights

3-Bromo-5-methyl-1H-pyrazole (CAS No. 5744-68-3) is a heterocyclic organic compound featuring a pyrazole core substituted with bromine and methyl groups. This versatile intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique structural properties. The brominated pyrazole derivative serves as a critical building block in modern synthetic chemistry, enabling the development of novel bioactive molecules and functional materials.

Recent advancements in drug discovery have highlighted the importance of halogenated heterocycles like 3-Bromo-5-methyl-1H-pyrazole. Pharmaceutical researchers frequently search for "pyrazole derivatives in medicinal chemistry" or "bromopyrazole synthesis methods," reflecting growing interest in these compounds. The electron-withdrawing bromine atom at the 3-position enhances the molecule's reactivity, making it valuable for palladium-catalyzed cross-coupling reactions – a hot topic in organic synthesis methodologies.

From a structural perspective, the methyl group at the 5-position contributes to the compound's stability while influencing its hydrogen bonding capacity. This characteristic makes it particularly useful in designing molecular recognition systems, a subject of intense study in supramolecular chemistry. Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the compound's purity, with the bromine isotope pattern serving as a distinctive fingerprint in mass spectral analysis.

The agrochemical industry has shown increasing demand for 3-Bromo-5-methyl-1H-pyrazole as a precursor for crop protection agents. Search trends reveal queries like "pyrazole-based pesticides" and "heterocyclic fungicides," indicating its relevance in developing environmentally sustainable agricultural solutions. The compound's ability to serve as a hydrogen bond acceptor contributes to its bioactivity against various plant pathogens.

Material scientists have explored applications of brominated pyrazoles in organic electronics and coordination chemistry. The bromine atom facilitates π-stacking interactions important for charge transport in organic semiconductors. Recent publications highlight its utility in constructing metal-organic frameworks (MOFs), with researchers frequently searching for "pyrazole ligands in MOF design" and "halogenated building blocks for materials."

Quality control of 3-Bromo-5-methyl-1H-pyrazole requires careful monitoring of reaction conditions and purification processes. Common analytical challenges include ensuring complete bromination while minimizing dibromo byproducts – a frequent search term among synthetic chemists. Advanced purification techniques such as column chromatography and recrystallization typically yield material with >98% purity, suitable for most research applications.

The compound's structure-activity relationships continue to be an active research area, particularly in medicinal chemistry optimization. Computational chemists often investigate "pyrazole molecular docking" and "halogen bonding in drug design," leveraging the bromine atom's unique electronic properties. These studies contribute to the growing understanding of bioisosteric replacements in lead compound development.

From a commercial perspective, 5744-68-3 remains an important fine chemical with stable market demand. Suppliers and researchers alike search for "bulk pyrazole derivatives" and "custom bromination services," reflecting the compound's industrial significance. Proper storage conditions (typically under inert atmosphere at low temperatures) ensure long-term stability of this valuable intermediate.

Environmental considerations have prompted studies on green chemistry approaches to 3-Bromo-5-methyl-1H-pyrazole synthesis. Recent literature explores catalytic bromination methods and solvent-free conditions, addressing growing concerns about sustainable chemical production. These developments align with increasing searches for "eco-friendly heterocycle synthesis" and "green pharmaceutical intermediates."

Future research directions for 3-Bromo-5-methyl-1H-pyrazole may focus on its click chemistry applications and potential in bioconjugation strategies. The compound's versatility ensures its continued importance across multiple scientific disciplines, from small molecule therapeutics to advanced material design. As synthetic methodologies evolve, this brominated pyrazole derivative will likely maintain its status as a valuable tool for chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5744-68-3)3-Bromo-5-methyl-1H-pyrazole
A869679
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):260.0/422.0/860.0
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